molecular formula C25H26N4O3S2 B11520171 4-{2-amino-3-cyano-7,7-dimethyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl}benzenesulfonamide

4-{2-amino-3-cyano-7,7-dimethyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl}benzenesulfonamide

Cat. No.: B11520171
M. Wt: 494.6 g/mol
InChI Key: UDVPYKJZOLAYSD-UHFFFAOYSA-N
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Description

4-{2-AMINO-3-CYANO-7,7-DIMETHYL-4-[4-(METHYLSULFANYL)PHENYL]-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL}BENZENE-1-SULFONAMIDE is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-AMINO-3-CYANO-7,7-DIMETHYL-4-[4-(METHYLSULFANYL)PHENYL]-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL}BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions to yield cyanoacetamide derivatives . These derivatives can then undergo further reactions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of heterogeneous catalysts, such as Amberlyst-70, can offer eco-friendly attributes and simplify the reaction workup .

Chemical Reactions Analysis

Types of Reactions

4-{2-AMINO-3-CYANO-7,7-DIMETHYL-4-[4-(METHYLSULFANYL)PHENYL]-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL}BENZENE-1-SULFONAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines.

Scientific Research Applications

4-{2-AMINO-3-CYANO-7,7-DIMETHYL-4-[4-(METHYLSULFANYL)PHENYL]-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL}BENZENE-1-SULFONAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-{2-AMINO-3-CYANO-7,7-DIMETHYL-4-[4-(METHYLSULFANYL)PHENYL]-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives and sulfonamide-containing molecules. Examples include:

Uniqueness

The uniqueness of 4-{2-AMINO-3-CYANO-7,7-DIMETHYL-4-[4-(METHYLSULFANYL)PHENYL]-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL}BENZENE-1-SULFONAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C25H26N4O3S2

Molecular Weight

494.6 g/mol

IUPAC Name

4-[2-amino-3-cyano-7,7-dimethyl-4-(4-methylsulfanylphenyl)-5-oxo-6,8-dihydro-4H-quinolin-1-yl]benzenesulfonamide

InChI

InChI=1S/C25H26N4O3S2/c1-25(2)12-20-23(21(30)13-25)22(15-4-8-17(33-3)9-5-15)19(14-26)24(27)29(20)16-6-10-18(11-7-16)34(28,31)32/h4-11,22H,12-13,27H2,1-3H3,(H2,28,31,32)

InChI Key

UDVPYKJZOLAYSD-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C(=C(N2C3=CC=C(C=C3)S(=O)(=O)N)N)C#N)C4=CC=C(C=C4)SC)C(=O)C1)C

Origin of Product

United States

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